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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1212229

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Octenal as a
flavoring agent in food science research. Detailed protocols for sensory evaluation,
incorporation into food matrices, and analytical quantification are provided, alongside diagrams
of the putative signaling pathways involved in its perception.

Introduction to 2-Octenal

2-Octenal is a medium-chain aldehyde known for its distinct flavor profile.[1] It is a volatile
organic compound naturally found in various plant-based essential oils and food products such
as olive oil.[1] Its sensory characteristics make it a valuable compound in the flavor and
fragrance industry.

Chemical and Physical Properties:
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Property Value Reference

Chemical Formula CsH140 [2][3]

Molar Mass 126.20 g/mol [4]
Colorless to slightly yellow

Appearance o [4115]
liquid
Fatty, green, cucumber, waxy,

Odor a9 > e
citrus

Taste Sweet, green, fatty, citrus [11[7]

Boiling Point 84-86 °C at 19 mmHg [4]

N Slightly soluble in water;
Solubility [41[5]

soluble in most fixed oils

Applications in Food Products

Due to its powerful and versatile flavor profile, 2-Octenal is utilized across a range of food and

beverage applications to impart or enhance specific sensory attributes.

Table of Recommended Starting Levels:
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Food Category

Recommended
Starting Level

(ppm)

Description of
Effect

Reference

Imparts a fatty

character and

Meat Products (Ham) ~100 [8]
enhances the cooked
flavor profile.
. Provides a subtle,
Dairy (Butter) 50 [8]
fresh butter note.
Dairy (Cheddar Contributes an
20 _ [8]
Cheese) attractive fatty note.
Adds a slight fatty
) ) note, increasing
Dairy (Milk) 10 S [8]
authenticity in fresh
and condensed milk.
Enhances the nutty
Nuts (Hazelnut, )
200 and praline [8]
Walnut) o
characteristics.
Complements the
Nuts (Peanut) 100 ] [8]
peanut flavor profile.
Adds depth and
Beverages (Tea) 30-50 realism to both black [8]

and green tea flavors.

Experimental Protocols

Sensory Evaluation of 2-Octenal

This protocol outlines the methodology for conducting a descriptive sensory analysis of 2-

Octenal.

Objective: To characterize and quantify the sensory attributes of 2-Octenal.

Materials:
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2-Octenal (food grade)

Deodorized water or neutral oil (for dilution)

Odor-free sample cups with lids

Sensory booths with controlled lighting and ventilation

Data collection software or ballots

Procedure:
o Panelist Selection and Training:
o Recruit 8-12 panelists with prior sensory evaluation experience.

o Train panelists on the specific aroma and flavor attributes associated with 2-Octenal (e.g.,
green, fatty, cucumber, citrus) using reference standards.

o Conduct preliminary sessions to ensure panelist consensus on terminology and rating
scales.

e Sample Preparation:

o Prepare a series of dilutions of 2-Octenal in a neutral carrier (e.g., water for aroma, oil for
taste) to determine the optimal concentration for evaluation. A starting point could be in the
parts-per-million (ppm) range, based on the application.

o Present samples in coded, identical containers to blind the panelists.
o Prepare a "blank” sample of the carrier for reference.

» Evaluation Protocol:
o Panelists should evaluate samples in individual sensory booths.

o Randomize the presentation order of the samples for each panelist to minimize order
effects.[9]
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o Aroma Evaluation: Panelists uncover the sample, take short sniffs, and rate the intensity of
predefined aroma attributes on a structured scale (e.g., 0-15).

o Flavor Evaluation: Panelists take a small sip of the sample, swirl it in their mouth, and rate
the intensity of taste and flavor attributes. Panelists should expectorate the sample and
rinse with water between samples.

o Key attributes to evaluate: Green, Fatty, Waxy, Cucumber, Citrus, Sweet, Bitter, Aftertaste.

o Data Analysis:

o Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal
Component Analysis) to determine significant differences in sensory attributes and to
create a flavor profile.

Incorporation of 2-Octenal into a Food Matrix

This protocol provides a general method for incorporating the volatile flavoring agent, 2-
Octenal, into a food product.

Objective: To evenly disperse 2-Octenal within a food matrix for product development or
experimental testing.

Materials:

2-Octenal (food grade)

Food matrix (e.g., beverage, dairy product, baked good)

Carrier solvent (e.g., ethanol, propylene glycol, vegetable oil) if necessary

High-shear mixer or homogenizer

Analytical balance

Procedure:

e Preparation of 2-Octenal Solution:
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o Due to its volatile nature and potent flavor, it is recommended to first dilute 2-Octenal in a
suitable food-grade carrier solvent. This aids in accurate dosing and uniform distribution.
The choice of solvent will depend on the food matrix (e.g., oil for high-fat products,
propylene glycol for water-based systems).

o Prepare a stock solution of a known concentration (e.g., 1% or 10% 2-Octenal in the
carrier).

¢ Addition to the Food Matrix:

o Calculate the required amount of the 2-Octenal stock solution to achieve the desired final
concentration in the food product (refer to the table in Section 2).

o For liquid or semi-solid matrices, add the stock solution slowly while continuously mixing
using a high-shear mixer or homogenizer. This ensures even dispersion and minimizes the
loss of the volatile compound.

o For solid matrices (e.g., baked goods), the flavor solution can be incorporated into the
liquid phase of the recipe (e.g., with the oil or water).

e Processing and Storage:

o Minimize heat exposure after the addition of 2-Octenal where possible to prevent
volatilization.

o Store the final product in airtight containers to retain the flavor.
 Verification (Optional):

o Use analytical methods (see Protocol 3.3) to confirm the final concentration of 2-Octenal
in the product.

Analytical Quantification of 2-Octenal by GC-MS

This protocol is adapted from a method for analyzing (E)-2-alkenals in wine and can be
modified for other food matrices.[10]
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Objective: To extract and quantify the concentration of 2-Octenal in a food sample using Gas
Chromatography-Mass Spectrometry (GC-MS).

Materials:

Food sample containing 2-Octenal

0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

Solid-phase extraction (SPE) cartridges

GC-MS system

Internal standard (e.g., deuterated 2-Octenal)

Procedure:

o Sample Preparation and Derivatization:

o Homogenize the food sample if it is solid.

o For liquid samples or extracts, add an internal standard.

o Derivatize the aldehydes in the sample by adding PFBHA solution. This step enhances the
sensitivity and chromatographic performance of the aldehydes.[10] The reaction forms
stable oximes.

o Extraction:

o lIsolate the derivatized 2-Octenal and other aroma compounds using solid-phase
extraction (SPE). The choice of SPE sorbent will depend on the food matrix.

o Elute the compounds from the SPE cartridge with an appropriate solvent.
o Concentrate the eluate to a small volume under a gentle stream of nitrogen.
e GC-MS Analysis:

o Gas Chromatograph (GC) Conditions:
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» Column: A mid-polarity column (e.g., VF-200ms or similar) is suitable.
» Injector Temperature: 280 °C

= Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then
ramp up to a final temperature of around 260 °C. The exact program should be
optimized for the specific sample matrix.

» Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer (MS) Conditions:
= |onization Mode: Electron lonization (El) at 70 eV.

» Acquisition Mode: Selected lon Monitoring (SIM) for higher sensitivity and specificity, or
full scan mode for qualitative analysis. Key ions for (E)-2-octenal oxime should be
determined from a standard.

e Quantification:

o Create a calibration curve using standards of derivatized 2-Octenal of known
concentrations.

o Calculate the concentration of 2-Octenal in the sample based on the peak area ratio of
the analyte to the internal standard and the calibration curve.

Putative Signhaling Pathways

The perception of 2-Octenal's flavor is a complex process involving both the olfactory (smell)
and gustatory (taste) systems.

Olfactory Signaling Pathway for 2-Octenal

As an aldehyde, 2-Octenal is detected by olfactory receptors (ORs) in the nasal cavity. The
binding of 2-Octenal to an OR initiates a G-protein coupled receptor (GPCR) signaling
cascade.
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Caption: Olfactory signal transduction pathway for 2-Octenal.

Gustatory Signaling Pathway for the Fatty Taste of 2-
Octenal
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The "fatty" taste component of 2-Octenal is likely perceived through receptors in the taste bud
cells that detect fatty acids. While 2-Octenal is an aldehyde, its fatty characteristics suggest it
may interact with these pathways. The proposed mechanism involves fatty acid transporters
like CD36 and G-protein coupled receptors such as GPR120.[1][4][5][7]
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Caption: Putative gustatory signaling pathway for the fatty taste of 2-Octenal.
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Experimental Workflow for Flavor Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of 2-
Octenal as a flavoring agent.
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Caption: Experimental workflow for 2-Octenal flavor analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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